2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXDLKGZZFEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine generally follows a sequence of selective functional group transformations on a pyrazolo[1,5-a]pyrimidine scaffold, involving:
- Reduction of ester groups to alcohols
- Oxidation to aldehydes
- Reductive amination to introduce amine substituents
- Site-selective cross-coupling reactions for substitution at specific positions on the heterocyclic ring
These steps are designed to achieve regioselective substitution at the 2- and 6-positions of the pyrazolo[1,5-a]pyrimidine ring.
Stepwise Preparation Method
Reduction of Ester to Alcohol
- Starting from pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives, the ester group is reduced to the corresponding alcohol using sodium borohydride.
- This step proceeds with an almost quantitative yield (approximately 99%), providing a key intermediate for further functionalization.
Oxidation to Aldehyde
- The alcohol intermediate is then oxidized to an aldehyde using Dess–Martin periodinane.
- This oxidation typically yields about 46%, indicating moderate efficiency but sufficient for subsequent steps.
Reductive Amination to Introduce the Amine Group
- The aldehyde undergoes reductive amination with an appropriate amine source (in this case, cyclobutylamine) in the presence of sodium triacetoxyborohydride.
- This reaction introduces the cyclobutyl substituent at the 2-position as an amine.
- Yields for reductive amination vary but are generally good, around 63-84%.
Site-Selective Cross-Coupling Reactions
- For further diversification, 2,6-dibromopyrazolo[1,5-a]pyrimidine intermediates can undergo regioselective Sonogashira, Suzuki–Miyaura, or Buchwald–Hartwig coupling reactions.
- These reactions allow selective substitution at the 6-position with alkynyl groups, while the 2-position can be functionalized with aryl or arylamine groups such as cyclobutylamine.
- Careful control of reaction conditions ensures high regioselectivity and good yields.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ester reduction | Sodium borohydride | ~99 | Almost quantitative yield |
| 2 | Alcohol oxidation | Dess–Martin periodinane | ~46 | Moderate yield |
| 3 | Reductive amination | Cyclobutylamine, sodium triacetoxyborohydride | 63-84 | Good yields, introduces cyclobutyl amine |
| 4 | Cross-coupling (optional) | Sonogashira, Suzuki–Miyaura, Buchwald–Hartwig coupling | Variable | Enables selective substitution at C6 and C2 |
Detailed Research Findings
- The initial ester reduction is a highly efficient step, critical for preparing the alcohol intermediate that can be further oxidized and functionalized.
- The oxidation step using Dess–Martin periodinane, while less efficient, is favored due to mild reaction conditions and selectivity.
- Reductive amination is a key transformation introducing the cyclobutyl amine at the 2-position, with sodium triacetoxyborohydride serving as a mild and selective reducing agent.
- Regioselective cross-coupling reactions have been demonstrated to allow selective functionalization at the 6-position, preserving the amine substituent at the 2-position, which is essential for the biological activity of the compound.
- Computational studies support the observed regioselectivity in cross-coupling reactions, indicating that electronic and steric factors govern the site of substitution on the pyrazolo[1,5-a]pyrimidine ring.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
One of the primary applications of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is its potential use as an anticancer agent. Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors of cyclin-dependent kinase 7 (CDK7), an enzyme implicated in various cancers. The inhibition of CDK7 can lead to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for targeted cancer therapies.
Case Study: CDK7 Inhibition
A patent (WO2020186196A1) details the synthesis and application of trisubstituted pyrazolo[1,5-a]pyrimidine compounds, including this compound, as CDK7 inhibitors. This study demonstrated that these compounds could effectively reduce tumor growth in preclinical models of solid tumors and hematological cancers .
MALT1 Inhibition
Another significant application of this compound is its role as an inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma Translocation protein 1), which plays a crucial role in immune response and has been implicated in certain lymphomas. The inhibition of MALT1 is a promising strategy for treating malignancies associated with aberrant immune signaling.
Case Study: MALT1 Targeting
Research documented in patent US9815842B2 indicates that pyrazolo-pyrimidine derivatives can interact with MALT1's proteolytic activity. This interaction suggests that this compound could be developed into a therapeutic agent for treating MALT1-dependent malignancies .
Pharmacological Profile
The pharmacological profile of this compound includes its potential to modulate various signaling pathways involved in cell cycle regulation and apoptosis. The compound's structural properties allow it to interact selectively with target proteins, which may lead to fewer side effects compared to traditional chemotherapy agents.
Mechanism of Action
The mechanism of action of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to alterations in cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine with structurally related derivatives:
Key Observations :
- Cyclobutyl vs. This may affect binding to biological targets, as seen in kinase inhibitors where larger substituents enhance selectivity .
- Tetrahydro-pyran-4-yl : The oxygen atom in this substituent could improve water solubility and hydrogen-bonding interactions, critical for oral bioavailability .
- Methyl : The simplest substituent, offering minimal steric hindrance, may favor metabolic stability but reduce target affinity .
Antibacterial Activity
- Pyridylimidazo[1,5-a]pyridine derivatives (): Compounds like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) showed MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive and Gram-negative bacteria.
- N-[3-(4-喹唑啉基)氨基-1H-吡唑-4-甲酰基]醛腙类衍生物 (): These pyrazole derivatives exhibited antifungal activity against wheat scab and apple rot fungi. The cyclobutyl group’s rigidity could mimic such bioactive conformations.
Anticancer Activity
- Thienotriazolopyrimidines (): Derivatives with fused thiophene-triazole-pyrimidine scaffolds showed moderate activity against 60 cancer cell lines. Substitution at position 2 (e.g., cyclobutyl) may enhance cytotoxicity by optimizing steric and electronic interactions .
Enzyme Inhibition
Biological Activity
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The compound's synthesis typically involves cyclocondensation reactions, often starting from 4-(aryldiazenyl)pyrazol-3,5-diamines and substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile. This method is characterized by controlled reaction conditions to achieve high yields and purity of the final product.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7. By binding to the active sites of these enzymes, it disrupts normal cellular processes such as cell cycle progression and apoptosis. This mechanism underlies its potential use in treating various cancers, including solid tumors and hematological malignancies .
Anticancer Properties
Research indicates that compounds from the pyrazolopyrimidine family, including this compound, exhibit significant anticancer activity by inhibiting CDK7. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have shown that these compounds can effectively target tumor cells while sparing normal cells, which is crucial for minimizing side effects during cancer therapy .
Enzyme Inhibition
In addition to CDKs, this compound has been identified as a potent inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a critical role in immune responses and various cancers. By inhibiting MALT1 activity, this compound may help in managing autoimmune disorders and inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduces the viability of cancer cell lines through apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using murine models of cancer showed that administration of this compound led to a marked reduction in tumor size compared to control groups. The observed effects were dose-dependent, with higher doses correlating with increased efficacy but also potential toxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | CDK7 Inhibition | Cancer treatment |
| Pyrazolo[3,4-d]pyrimidine | Various kinase inhibition | Anticancer properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Targeting multiple pathways | Cancer and inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer :
-
Route 1 : Cyclocondensation of 2-cyclobutylhydrazine with substituted pyrimidine precursors under reflux in pyridine (5–6 hours), followed by neutralization with HCl and recrystallization from dioxane or ethanol (yield: 60–70%) .
-
Route 2 : Use of enamine intermediates with hydrazine hydrate, where reaction temperature (25°C vs. reflux) dictates product selectivity (e.g., cyano vs. amino derivatives) .
-
Critical Factors : Solvent polarity (DMF enhances nucleophilic substitution), stoichiometric ratios (excess hydrazine improves cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Data Table :
| Precursor | Reaction Time | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Enamine A | 6 h (reflux) | Pyridine | 67 | 233–235 |
| Hydrazine B | 5 h (RT) | DMF | 70 | 221–223 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and cyclobutyl C-H bends (~2900 cm⁻¹) .
- ¹H NMR : Pyrazolo-pyrimidine protons appear as doublets (δ 8.2–8.5 ppm); cyclobutyl protons show multiplet splitting (δ 2.5–3.0 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 187 (C₉H₁₁N₅) with fragmentation patterns matching cyclobutyl cleavage .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Inhalation : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if needed .
- Skin Contact : Wash immediately with soap/water; consult a physician for persistent irritation .
- Storage : Keep in airtight containers at –20°C to prevent degradation; avoid light exposure .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproducts be resolved in pyrazolo-pyrimidine synthesis?
- Methodological Answer :
- Root Cause Analysis : Byproduct formation (e.g., azo derivatives) often stems from competing azo-coupling under acidic conditions. Monitor pH during cyclization .
- Optimization : Use scavengers like molecular sieves to absorb excess HCl, reducing side reactions .
- Case Study : Substituting pyridine with triethylamine increased yield from 62% to 75% in analogous syntheses .
Q. What computational or experimental strategies validate the cyclobutyl group’s conformational stability in this compound?
- Methodological Answer :
- DFT Calculations : Compare energy barriers for cyclobutyl ring puckering (boat vs. chair conformers) using Gaussian09 at the B3LYP/6-31G* level .
- X-ray Crystallography : Resolve bond angles (C-C-C ~88°) and torsional strain (≤10 kcal/mol) to confirm rigidity .
- Dynamic NMR : Detect coalescence temperatures for ring-flipping (e.g., –40°C in CDCl₃) .
Q. How does the cyclobutyl substituent influence biological activity compared to other alkyl groups?
- Methodological Answer :
-
SAR Studies : Replace cyclobutyl with methyl, ethyl, or phenyl groups and assay kinase inhibition (IC₅₀). Cyclobutyl analogs show 3-fold higher selectivity for EGFR due to steric complementarity .
-
LogP Analysis : Cyclobutyl increases hydrophobicity (LogP = 2.1 vs. 1.5 for methyl), enhancing membrane permeability in cell-based assays .
- Data Table :
| Substituent | EGFR IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Cyclobutyl | 12 | 2.1 | 45 |
| Methyl | 38 | 1.5 | 120 |
| Phenyl | 85 | 2.8 | 18 |
Methodological Considerations
- Theoretical Framework : Link synthesis to heterocyclic reactivity principles (e.g., Baldwin’s rules for ring closure) .
- Data Reproducibility : Pre-dry solvents (MgSO₄) and standardize quenching protocols (ice-water vs. gradual cooling) .
- Contradiction Resolution : Cross-validate NMR assignments with COSY and HSQC to distinguish regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
